4-(Methylamino)cyclohexanone
Overview
Description
4-(Methylamino)cyclohexanone is an organic compound with the molecular formula C7H13NO. It is a derivative of cyclohexanone, where a methylamino group is attached to the fourth carbon of the cyclohexane ring. This compound is of significant interest due to its structural similarity to ketamine, a well-known anesthetic and analgesic agent.
Scientific Research Applications
4-(Methylamino)cyclohexanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in neurotransmission.
Medicine: Investigated for its anesthetic and analgesic properties, similar to ketamine.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Safety and Hazards
“4-(Methylamino)cyclohexanone” is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Mechanism of Action
Target of Action
The primary target of 4-(Methylamino)cyclohexanone is the N-methyl-D-aspartate (NMDA) receptor . This compound functions primarily as an antagonist of the NMDA receptor . It has no affinity for gamma-aminobutyric acid receptors in the central nervous system .
Mode of Action
This compound interacts with its targets by functioning as an antagonist of the NMDA receptor . This interaction results in a state known as dissociative anesthesia, where sensory inputs may reach cortical receiving areas, but fail to be perceived in some association areas .
Biochemical Pathways
This compound affects several biochemical pathways. It undergoes oxidative metabolism, mainly to norketamine by cytochrome P450 (CYP) 3A and CYP2B6 enzymes . Additionally, metabolomics data have shown that the administration of this compound alters several biological pathways, such as glycolysis, the tricarboxylic acid cycle, amino acids metabolism, and mitochondrial beta-oxidation of fatty acids .
Pharmacokinetics
The pharmacokinetics of this compound are characterized by its low oral bioavailability, reflecting its extensive first-pass metabolism by cytochrome P450 (CYP) 3A and CYP2B6 enzymes . This compound is vulnerable to pharmacokinetic drug interactions due to its extensive first-pass metabolism .
Result of Action
The molecular and cellular effects of this compound’s action include profound analgesia, amnesia, and a trance-like state . It also enhances the descending inhibiting serotoninergic pathway and exerts antidepressive effects . Furthermore, it has been reported to have neuroprotective properties .
Biochemical Analysis
Biochemical Properties
It is known that the compound undergoes oxidative metabolism, mainly to norketamine by cytochrome P450 (CYP) 3A and CYP2B6 enzymes
Cellular Effects
It is known that similar compounds, such as ketamine, have significant effects on various types of cells and cellular processes . Ketamine, for example, influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that similar compounds, such as ketamine, exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that similar compounds, such as ketamine, have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that similar compounds, such as ketamine, have been studied for their effects at different dosages in animal models .
Metabolic Pathways
It is known that the compound undergoes oxidative metabolism, mainly to norketamine by cytochrome P450 (CYP) 3A and CYP2B6 enzymes
Transport and Distribution
It is known that similar compounds, such as ketamine, are transported and distributed within cells and tissues .
Subcellular Localization
It is known that similar compounds, such as ketamine, have been studied for their subcellular localization .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylamino)cyclohexanone typically involves the following steps:
Starting Material: Cyclohexanone is used as the starting material.
Formation of Intermediate: Cyclohexanone reacts with methylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form this compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized by using catalysts and specific reaction conditions to increase yield and purity. The process may involve:
Catalytic Hydrogenation: Using a hydrogenation catalyst such as palladium on carbon (Pd/C) to reduce the imine intermediate.
Solvent Selection: Choosing appropriate solvents like ethanol or methanol to facilitate the reaction and improve product isolation.
Chemical Reactions Analysis
Types of Reactions: 4-(Methylamino)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it to cyclohexylamine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or ketone positions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Nucleophiles: Ammonia (NH3) or primary amines for substitution reactions.
Major Products:
Oxidation Products: Oximes, nitriles.
Reduction Products: Cyclohexylamine derivatives.
Substitution Products: Various substituted cyclohexanones.
Comparison with Similar Compounds
Ketamine: 2-(2-Chlorophenyl)-2-(methylamino)cyclohexanone.
Phencyclidine (PCP): 1-(1-Phencyclohexyl)piperidine.
Methoxetamine: 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone.
Comparison:
Ketamine: Similar in structure and mechanism of action, but 4-(Methylamino)cyclohexanone lacks the chlorophenyl group.
Phencyclidine (PCP): Both compounds are NMDA receptor antagonists, but PCP has a piperidine ring instead of a cyclohexanone ring.
Methoxetamine: Shares the cyclohexanone core but has different substituents, leading to variations in potency and pharmacological effects.
This compound stands out due to its simpler structure and potential for diverse chemical modifications, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(methylamino)cyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-8-6-2-4-7(9)5-3-6/h6,8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIMZXWXSLVBEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609666 | |
Record name | 4-(Methylamino)cyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30609666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2976-84-3 | |
Record name | 4-(Methylamino)cyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30609666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.